![molecular formula C19H20FN5S B4921300 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B4921300.png)
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with a suitable triazole precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Uniqueness
The presence of the fluorophenyl group in 3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogues with different substituents .
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5S/c20-15-6-8-16(9-7-15)24-12-10-23(11-13-24)14-18-21-22-19(26)25(18)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKHIOFUZSVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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